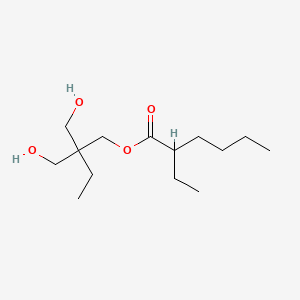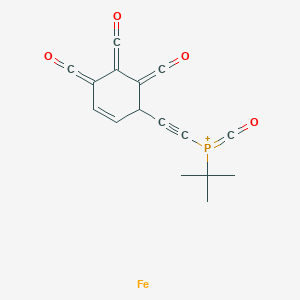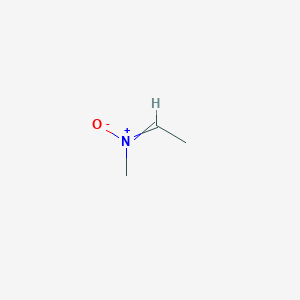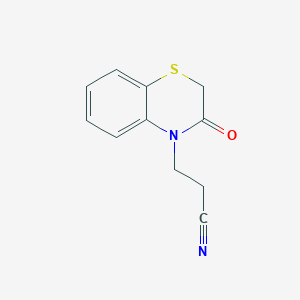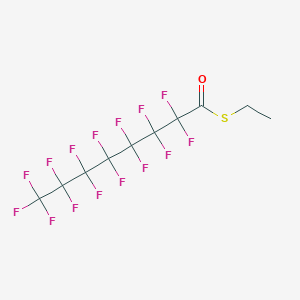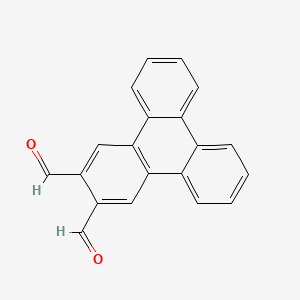
Triphenylene-2,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylene-2,3-dicarbaldehyde is an organic compound belonging to the family of polycyclic aromatic hydrocarbons It is characterized by a triphenylene core with two formyl groups attached at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triphenylene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidative cyclization of suitable precursors. For instance, the Scholl reaction, which involves the oxidative coupling of aromatic compounds, is often employed. Another method includes the nickel-mediated Yamamoto coupling of o-dibromoarenes . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
Análisis De Reacciones Químicas
Types of Reactions: Triphenylene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the triphenylene core.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids or bases depending on the nature of the substituent.
Major Products:
Oxidation: Triphenylene-2,3-dicarboxylic acid.
Reduction: Triphenylene-2,3-dimethanol.
Substitution: Various substituted triphenylenes depending on the reagents used.
Aplicaciones Científicas De Investigación
Triphenylene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices
Mecanismo De Acción
The mechanism of action of Triphenylene-2,3-dicarbaldehyde largely depends on its chemical reactivity. The formyl groups can participate in various chemical reactions, leading to the formation of different products. In biological systems, its mechanism of action would involve interactions with cellular components, potentially affecting biochemical pathways and molecular targets .
Comparación Con Compuestos Similares
Triphenylene-2,3,6,7,10,11-hexaone: A compound with multiple carbonyl groups, showing similar reactivity but different electronic properties.
Tribenzo[f,k,m]tetraphen-2,3,6,7,11,12,15,16-octaone: Another multi-carbonyl compound with unique electrochemical performance.
Uniqueness: Triphenylene-2,3-dicarbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring precise molecular architecture and reactivity.
Propiedades
Número CAS |
110328-04-6 |
|---|---|
Fórmula molecular |
C20H12O2 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
triphenylene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C20H12O2/c21-11-13-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)10-14(13)12-22/h1-12H |
Clave InChI |
XUCLWVXEZIXZHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C(C(=C4)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


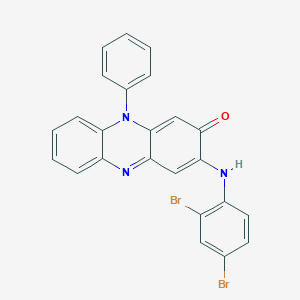
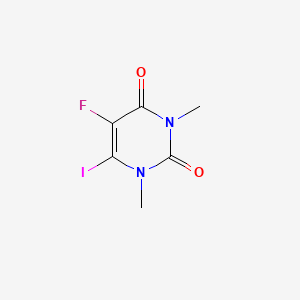
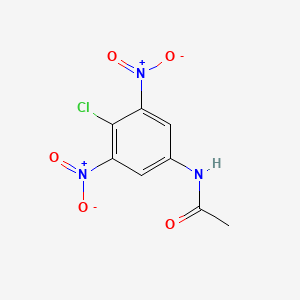
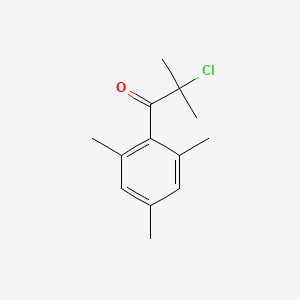
![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
